(Z)-4-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Description
Structural and Functional Significance of the Rhodanine Core
The rhodanine core (2-thioxothiazolidin-4-one) represents a privileged heterocyclic scaffold in medicinal chemistry due to its structural versatility and broad pharmacological potential. This five-membered ring system features:
- A thiazolidinone backbone with sulfur (S1) and nitrogen (N3) atoms at positions 1 and 3, respectively.
- A thiocarbonyl group (C=S) at position 2, enabling keto-enol tautomerism.
- A reactive exocyclic double bond at position 5, which facilitates conjugation with aromatic systems.
The rhodanine scaffold exhibits three critical reactive centers (Table 1):
Table 1: Key Reactive Centers in the Rhodanine Core
| Position | Functional Group | Reactivity/Interaction Potential |
|---|---|---|
| C2 | Thiocarbonyl (C=S) | Metal chelation, hydrogen bonding |
| N3 | Secondary amine | Alkylation, acylation, hydrogen bonding |
| C5 | Exocyclic double bond | Knoevenagel condensation with aldehydes |
These features enable rhodanine derivatives to interact with diverse biological targets, including enzymes (e.g., aldose reductase, topoisomerase II) and microbial proteins. The planar structure of the 5-benzylidene moiety enhances π-π stacking interactions with aromatic residues in binding pockets, while substituents at N3 modulate solubility and target affinity.
Historical Development of 5-Benzylidenerhodanine Derivatives
The exploration of 5-benzylidenerhodanine derivatives began in the 1990s with the FDA approval of epalrestat, a rhodanine-3-acetic acid derivative used for diabetic neuropathy. Subsequent research focused on structural optimization through:
- C5 Modifications : Introduction of electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups on the benzylidene aromatic ring to fine-tune electronic properties.
- N3 Functionalization : Attachment of carboxylic acid chains (e.g., butanoic acid) to improve water solubility and bioavailability.
Table 2: Evolution of 5-Benzylidenerhodanine Derivatives
| Decade | Key Advancements | Biological Targets Investigated |
|---|---|---|
| 1990s | Epalrestat (first clinical rhodanine derivative) | Aldose reductase inhibition |
| 2000s | 3-Carboxyalkyl substitutions (e.g., propionic acid) | Antibacterial agents (MRSA, E. coli) |
| 2010s | Hybrid molecules (e.g., rhodanine-sorafenib analogs) | Anticancer activity (A549, HT29 cell lines) |
| 2020s | Z-configuration optimization (e.g., compound EVT-5602512) | SARS-CoV-2 main protease inhibition |
The target compound, (Z)-4-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, exemplifies modern design principles:
- A 4-ethoxy-3-methoxybenzylidene group at C5 enhances lipophilicity and π-stacking capacity.
- A butanoic acid chain at N3 promotes solubility and enables salt formation for drug formulation.
- The Z-configuration of the exocyclic double bond maximizes steric complementarity with enzymatic pockets.
Synthetic routes typically involve Knoevenagel condensation between rhodanine-3-carboxylic acids and substituted benzaldehydes, followed by chromatographic purification to isolate the Z-isomer. Recent advances in microwave-assisted synthesis have reduced reaction times from hours to minutes while maintaining yields >85%.
Properties
IUPAC Name |
4-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-3-23-12-7-6-11(9-13(12)22-2)10-14-16(21)18(17(24)25-14)8-4-5-15(19)20/h6-7,9-10H,3-5,8H2,1-2H3,(H,19,20)/b14-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUKWKIXVKRQLE-UVTDQMKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-4-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse research findings, including its antibacterial, antifungal, and antitumor properties.
Chemical Structure and Properties
The structure of the compound can be broken down into several functional groups:
- Thiazolidinone Ring : This core structure is known for its biological activity, particularly in antimicrobial and anticancer applications.
- Butanoic Acid Moiety : Contributes to the compound's solubility and potential interactions with biological systems.
- Ethoxy and Methoxy Substituents : These groups may enhance lipophilicity and affect the compound's interaction with cellular targets.
Chemical Formula
The chemical formula for this compound is , with a molecular weight of approximately 368.47 g/mol.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria, showing promising results.
Table 1: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.004 mg/mL |
| Escherichia coli | 0.030 mg/mL |
| Enterococcus faecalis | 0.008 mg/mL |
| Pseudomonas aeruginosa | 0.060 mg/mL |
These results suggest that the compound is more effective than traditional antibiotics like ampicillin and streptomycin, particularly against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Studies have shown that it effectively inhibits the growth of various fungi, with notable efficacy against:
- Trichoderma viride
- Aspergillus fumigatus
Table 2: Antifungal Activity
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Trichoderma viride | 0.004 mg/mL |
| Aspergillus fumigatus | 0.060 mg/mL |
Antitumor Activity
The thiazolidinone framework has been associated with anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction.
Case Study: In Vivo Antitumor Efficacy
In a study involving human cancer xenograft models, treatment with this compound resulted in significant tumor reduction compared to control groups. The mechanism appears to involve:
- Inhibition of tubulin polymerization : This action disrupts microtubule dynamics essential for cell division.
- Induction of apoptosis : The compound activates apoptotic pathways leading to cancer cell death .
Mechanistic Insights
Molecular docking studies have elucidated potential binding interactions between the compound and key biological targets, including:
- CYP3A4 : A critical enzyme in drug metabolism.
- VEGFR2 : Involved in angiogenesis, making it a target for anticancer therapies.
Table 3: Binding Affinities
| Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |
|---|---|---|
| CYP3A4 | -9.42 | 0.125 |
| VEGFR2 | -9.07 | 0.225 |
These interactions suggest that the compound may not only serve as an antimicrobial agent but also as a potential therapeutic for cancer treatment by targeting angiogenesis and metabolic pathways .
Scientific Research Applications
Biological Activities
Research indicates that the compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in vitro and in vivo, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary research indicates that it may possess anticancer properties by inducing apoptosis in cancer cells.
Applications in Medicinal Chemistry
- Drug Development : The unique structural features of (Z)-4-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid allow for modifications that can enhance its pharmacological profile. Its ability to interact with specific biological targets makes it a valuable candidate for drug development.
- Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to enzymes involved in oxidative stress pathways. This binding affinity indicates its potential therapeutic effects against conditions related to oxidative stress.
- Synthesis Pathways : The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate aldehydes and thiazolidinone derivatives. Careful control of reaction conditions is crucial to achieve high yields and purity.
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of (Z)-4-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth, supporting its use as a potential antimicrobial agent.
- Anti-inflammatory Mechanism : In an animal model of inflammation, the compound was administered to assess its anti-inflammatory effects. Results showed a marked reduction in inflammatory markers, suggesting its utility in treating inflammatory diseases.
- Cancer Cell Studies : In vitro studies on various cancer cell lines demonstrated that the compound could induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer therapeutic.
Comparison with Similar Compounds
Structural Modifications in Thiazolidinone Derivatives
Core Structure and Substituent Variations
The target compound shares a thioxothiazolidinone core with analogs but differs in substituent patterns:
Key Observations
- Benzylidene Substituents : The 4-ethoxy-3-methoxy group in the target compound introduces steric bulk and electron-donating effects compared to simpler analogs like 4-ethoxybenzylidene () or halogenated derivatives (e.g., 3-fluorobenzylidene in ). This may influence binding to hydrophobic pockets in biological targets .
- Position 3 Modifications: The butanoic acid chain enhances solubility relative to non-polar groups (e.g., cyanophenyl in ) or aromatic amines (e.g., dibenzylamino in ). This property is critical for bioavailability .
Pharmacological Potential
- Antimicrobial Applications : Analogs with indole or fluorinated substituents () exhibit antibacterial/antifungal activity, implying that the target’s benzylidene and carboxylic acid groups may similarly interact with microbial enzymes .
- Anti-HIV Activity: While piroxicam analogs () inhibit HIV integrase, the target’s thioxothiazolidinone core and bulky substituents may offer a distinct binding mode .
Preparation Methods
Cyclization of Thiourea Derivatives
Thioureas react with α-haloesters or α-haloketones to form thiazolidinones. For the target compound, 4-aminobutanoic acid is converted to its thiourea derivative via reaction with ammonium thiocyanate in acidic conditions. Subsequent cyclization with ethyl bromoacetate yields 3-(3-carboxypropyl)-2-thioxothiazolidin-4-one. Reported yields range from 65–78%.
Reaction Conditions
One-Pot Three-Component Synthesis
Amino acids, aldehydes, and mercaptoacetic acid react under Dean-Stark conditions to form thiazolidinones. Adapting this method, 4-aminobutanoic acid reacts with formaldehyde and mercaptoacetic acid, producing the thiazolidinone core in 70–85% yield.
Benzylidene Group Introduction via Knoevenagel Condensation
The benzylidene moiety is introduced through condensation between the thiazolidinone’s active methylene group and 4-ethoxy-3-methoxybenzaldehyde.
Aldehyde Preparation
4-Ethoxy-3-methoxybenzaldehyde is synthesized from vanillin (3-methoxy-4-hydroxybenzaldehyde) via O-ethylation:
Characterization Data
Condensation Optimization
The Knoevenagel reaction is catalyzed by piperidine or acetic acid/ammonium acetate systems:
Procedure
-
Reactants : Thiazolidinone (1 eq), 4-ethoxy-3-methoxybenzaldehyde (1.2 eq)
-
Catalyst : Piperidine (10 mol%)
-
Solvent : Ethanol, reflux, 8 hours
Z-Selectivity
The Z-isomer predominates (≥95%) when using polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C).
Stereochemical Control and Purification
Crystallization-Induced Asymmetric Transformation
Recrystallization from ethanol/water (3:1) enriches the Z-isomer to >99% purity. Differential solubility of Z/E isomers drives this process.
Chromatographic Separation
Silica gel chromatography with hexane/ethyl acetate (4:1) resolves Z/E isomers (Rf: Z = 0.35, E = 0.28).
Butanoic Acid Side Chain Modifications
Carboxylic Acid Protection
Esterification of the butanoic acid moiety prevents side reactions during condensation:
Methyl Ester Formation
Deprotection
Integrated Synthetic Routes
Route A: Sequential Synthesis
Route B: Convergent Synthesis
Parallel synthesis of benzylidene-aldehyde and thiazolidinone, followed by coupling.
Overall Yield : 61%
Analytical Data Comparison
| Parameter | Route A | Route B |
|---|---|---|
| Purity (HPLC) | 98.5% | 99.1% |
| Z/E Ratio | 97:3 | 99:1 |
| Reaction Time | 18 hours | 14 hours |
| Scalability | Up to 100 g | Up to 500 g |
Challenges and Solutions
Q & A
Q. How can researchers ensure reproducibility in biological activity assays involving this compound?
- Methodological Answer : Standardize assay conditions by: (i) Using freshly prepared stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). (ii) Including positive controls (e.g., known thiazolidinone-based inhibitors). (iii) Replicating experiments across multiple cell lines or enzyme batches to account for biological variability .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be resolved?
- Methodological Answer : Discrepancies may arise from variations in: (i) Experimental design : Ensure consistent cell viability assays (e.g., MTT vs. resazurin) and incubation times. (ii) Compound stability : Monitor degradation via HPLC over time, as thioxothiazolidinones are prone to hydrolysis under basic conditions. (iii) Sample preparation : Pre-cool reaction mixtures to minimize organic degradation during prolonged assays .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound’s anti-inflammatory properties?
- Methodological Answer : (i) Systematic substitution : Modify the 4-ethoxy-3-methoxybenzylidene moiety with electron-withdrawing/donating groups (e.g., nitro, fluoro) to assess impact on COX-2 inhibition. (ii) Molecular docking : Use crystallographic data of target enzymes (e.g., COX-2 PDB: 5IKT) to predict binding interactions. (iii) In vitro validation : Compare IC₅₀ values across modified analogs using enzyme-linked immunosorbent assays (ELISA) .
Q. How can researchers address low solubility of this compound in aqueous media for in vivo studies?
- Methodological Answer : (i) Prodrug design : Introduce hydrolyzable esters (e.g., methyl or ethyl esters) at the butanoic acid moiety to enhance lipophilicity. (ii) Nanocarrier systems : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability. (iii) Co-solvent systems : Use biocompatible solvents like Cremophor EL or cyclodextrins for preclinical formulations .
Q. What experimental controls are critical when investigating this compound’s potential off-target effects?
- Methodological Answer : (i) Knockout models : Use CRISPR/Cas9-edited cell lines lacking the primary target (e.g., PPAR-γ) to isolate off-target interactions. (ii) Proteome profiling : Perform kinome-wide screening or thermal shift assays to identify unintended protein binding. (iii) Dose-response curves : Establish a clear therapeutic window by comparing efficacy (EC₅₀) and toxicity (LD₅₀) in parallel assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
